molecular formula C7H17N5O2 B160413 (2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid CAS No. 139299-34-6

(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid

Cat. No. B160413
M. Wt: 203.24 g/mol
InChI Key: AEGZIHWQMVJNQE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid, also known as L-homoserine hydrazide (L-HSH), is a non-proteinogenic amino acid with a hydrazine functional group. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

L-HSH is a hydrazine compound that can undergo hydrazine oxidation to form hydrazine, which can then react with other compounds to form various products. The mechanism of action of L-HSH is mainly related to its hydrazine functional group, which can react with various compounds to form new substances.

Biochemical And Physiological Effects

L-HSH has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have antitumor activity and to induce apoptosis in cancer cells. In addition, L-HSH has been reported to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

The advantages of using L-HSH in lab experiments include its unique chemical properties, its potential applications in various fields, and its availability. However, there are also some limitations to using L-HSH in lab experiments, including its potential toxicity and the need for careful handling.

Future Directions

There are many potential future directions for the use of L-HSH in scientific research. Some of these include the development of new methods for synthesizing L-HSH, the exploration of its potential applications in drug discovery and development, and the investigation of its potential as a biomarker for various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of L-HSH and to determine its potential as a therapeutic agent.

Synthesis Methods

L-HSH can be synthesized through various methods, including the reaction between hydrazine hydrate and L-serine, the reaction between hydrazine hydrate and (2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid lactone, and the reaction between hydrazine hydrate and (2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid. Among these methods, the reaction between hydrazine hydrate and (2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid is the most commonly used one.

Scientific Research Applications

L-HSH has been widely used in scientific research due to its potential applications in various fields. It has been used as a substrate for the determination of hydrazine oxidase activity, as a reagent for the determination of amino acids, and as a precursor for the synthesis of various compounds.

properties

CAS RN

139299-34-6

Product Name

(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid

Molecular Formula

C7H17N5O2

Molecular Weight

203.24 g/mol

IUPAC Name

(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid

InChI

InChI=1S/C7H17N5O2/c8-5(6(13)14)3-1-2-4-11-7(9)12-10/h5H,1-4,8,10H2,(H,13,14)(H3,9,11,12)/t5-/m1/s1

InChI Key

AEGZIHWQMVJNQE-RXMQYKEDSA-N

Isomeric SMILES

C(CCN=C(N)NN)C[C@H](C(=O)O)N

SMILES

C(CCN=C(N)NN)CC(C(=O)O)N

Canonical SMILES

C(CCN=C(N)NN)CC(C(=O)O)N

synonyms

N(G)-amino-L-homoarginine
NH2-Homoarg
omega-N-aminohomoarginine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.